molecular formula C9H16F2N4 B2720497 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine CAS No. 1855944-02-3

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2720497
CAS No.: 1855944-02-3
M. Wt: 218.252
InChI Key: UVRDOXWFVPFVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is a synthetic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with an ethyl group and a difluoroethyl-methylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures, ranging from room temperature to reflux conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the difluoroethyl group is replaced by other functional groups .

Scientific Research Applications

5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl-methylamino moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazole
  • 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine
  • 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-4-amine

Uniqueness

Compared to similar compounds, 5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[[2,2-difluoroethyl(methyl)amino]methyl]-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N4/c1-3-15-7(4-9(12)13-15)5-14(2)6-8(10)11/h4,8H,3,5-6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDOXWFVPFVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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